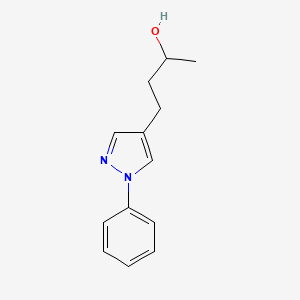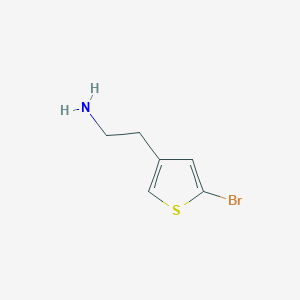
3-(Difluoromethyl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong hydrogen bonds, which can be advantageous in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide typically involves the introduction of difluoromethyl and sulfonamide groups onto a fluorinated benzene ring. One common method is the electrophilic aromatic substitution reaction, where a difluoromethylating agent and a sulfonamide precursor are reacted with a fluorinated benzene derivative under controlled conditions. The reaction conditions often include the use of catalysts, such as metal-based catalysts, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and sulfonamide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)-2-nitrobenzene: Similar in structure but with a nitro group instead of a sulfonamide group.
Difluoromethylornithine: Contains a difluoromethyl group and is used as an enzyme inhibitor in antiviral treatments.
Uniqueness
3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide is unique due to the combination of its difluoromethyl and sulfonamide groups, which confer distinct chemical properties and potential biological activities. Its ability to form strong hydrogen bonds and its enhanced lipophilicity make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H5F4NO2S |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO2S/c8-4-2-1-3(7(10)11)5(9)6(4)15(12,13)14/h1-2,7H,(H2,12,13,14) |
InChI Key |
UCVDMZBHTHRYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13555878.png)

![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)
![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)
![1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13555919.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)


![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)



![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)
